N'-(4-methyl-3-nitrobenzoyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide
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Description
N'-(4-methyl-3-nitrobenzoyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a useful research compound. Its molecular formula is C20H13F3N6O4S and its molecular weight is 490.4 g/mol. The purity is usually 95%.
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Biological Activity
N'-(4-methyl-3-nitrobenzoyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazolo-pyrimidine core, which is known for various biological activities. The presence of the trifluoromethyl group and the thienyl moiety contributes to its unique chemical properties.
Molecular Formula: C15H13F3N4O3S
Molecular Weight: 376.35 g/mol
CAS Number: Not specified in the literature but can be derived from its components.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 and PCNA.
- Case Study: In vitro studies on human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that derivatives of pyrazolo-pyrimidines significantly inhibited cell growth, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated:
- Mechanism of Action: It is hypothesized that the compound inhibits the NF-kB pathway, reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study: A study involving LPS-stimulated macrophages showed that similar compounds reduced nitric oxide production, indicating their effectiveness in modulating inflammatory responses .
Neuroprotective Properties
Neuroprotective effects have been noted in compounds related to this class:
- Mechanism of Action: The inhibition of ER stress and apoptosis pathways has been linked to neuroprotection.
- Case Study: Research on triazole-pyrimidine hybrids demonstrated significant neuroprotective activity against oxidative stress-induced neuronal damage, suggesting that derivatives like this compound could offer similar benefits .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
Property | Value |
---|---|
Solubility | Moderate in water |
Bioavailability | Not extensively studied |
Metabolism | Likely hepatic |
Half-life | Not established |
Toxicity Profile
Preliminary toxicity studies are essential to assess safety:
- Cytotoxicity: Initial assays indicate low cytotoxicity in non-cancerous cell lines.
- Safety Margins: Further studies are needed to establish therapeutic indices compared to observed efficacy.
Properties
Molecular Formula |
C20H13F3N6O4S |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N'-(4-methyl-3-nitrobenzoyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C20H13F3N6O4S/c1-10-4-5-11(7-14(10)29(32)33)18(30)25-26-19(31)13-9-17-24-12(15-3-2-6-34-15)8-16(20(21,22)23)28(17)27-13/h2-9H,1H3,(H,25,30)(H,26,31) |
InChI Key |
BRUQWDTTZDFSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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